Synthesis of 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone
Synthesis of 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone, a chiral substituted pyrrolidine of significant interest in medicinal chemistry and drug development. Pyrrolidine scaffolds are prevalent in numerous FDA-approved drugs, highlighting their importance as key building blocks.[1] This document outlines a robust, multi-step synthetic pathway, beginning with a commercially available chiral precursor. Each step is detailed with in-depth protocols, mechanistic insights, and process considerations to ensure reproducibility and high yield. The narrative emphasizes the causality behind experimental choices, reflecting field-proven expertise and ensuring a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The target molecule, 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone, features a stereochemically defined pyrrolidine core, functionalized with a cyclopropylamino group at the C3 position and an acetyl group on the ring nitrogen. The (R)-stereochemistry is a critical feature, often essential for specific biological activity and target engagement in pharmaceutical applications.
Our synthetic strategy is designed around a retrosynthetic analysis that deconstructs the target molecule into readily accessible starting materials. The core of this strategy involves building the key C-N bond between the pyrrolidine ring and the cyclopropylamine moiety via reductive amination, a reliable and high-yielding transformation in modern organic synthesis.[2][3] The final step involves the N-acetylation of the pyrrolidine nitrogen.
Retrosynthetic Analysis
The chosen synthetic pathway is illustrated below. The target molecule is disconnected at the acetyl and cyclopropylamino groups, leading back to a protected chiral pyrrolidinone intermediate, which can be derived from commercially available (R)-3-Hydroxypyrrolidine.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocols and Mechanistic Discussion
This section provides detailed, step-by-step methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
Objective: To protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is a crucial first step to prevent side reactions at the nitrogen in subsequent steps and to modulate the reactivity of the pyrrolidine ring. The Boc group is chosen for its stability under a wide range of conditions and its facile removal under acidic conditions.
Protocol:
-
To a stirred suspension of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in methanol (10 mL per gram of starting material) at 0-5°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in methanol dropwise.[4][5]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate as a clear oil.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| (R)-3-hydroxypyrrolidine HCl | 123.58 | 1.0 | User Defined |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | Calculated |
| Potassium Carbonate | 138.21 | 1.5 | Calculated |
Step 2: Synthesis of tert-butyl (R)-3-oxopyrrolidine-1-carboxylate
Objective: To oxidize the secondary alcohol to a ketone. This ketone is the electrophilic partner for the subsequent reductive amination step. A Swern oxidation or Dess-Martin periodinane (DMP) oxidation is recommended for this transformation due to their mild conditions and high efficiency, minimizing over-oxidation or side reactions.
Protocol (Swern Oxidation):
-
In a three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM) and cool to -78°C (acetone/dry ice bath).
-
Slowly add oxalyl chloride (1.5 eq) to the DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO, 3.0 eq). Stir for 15 minutes.
-
Add a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65°C. Stir for 1 hour at -78°C.
-
Add triethylamine (TEA, 5.0 eq) dropwise, stir for 30 minutes at -78°C, and then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated ammonium chloride (NH₄Cl), saturated sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purification is typically achieved via silica gel chromatography.
Step 3: Synthesis of tert-butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
Objective: To form the key C-N bond via reductive amination. The ketone intermediate is reacted with cyclopropylamine to form a transient iminium ion, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reduction.
Causality: STAB is a mild and selective reducing agent, particularly effective for reductive aminations.[2] Its steric bulk and reduced reactivity compared to reagents like sodium borohydride prevent the reduction of the starting ketone before iminium formation, leading to higher yields and cleaner reactions.
Protocol:
-
Dissolve tert-butyl (R)-3-oxopyrrolidine-1-carboxylate (1.0 eq) and cyclopropylamine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetic acid (1.1 eq) to catalyze iminium ion formation and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Step 4:
Objective: This final two-part step involves the deprotection of the Boc group followed by N-acetylation of the pyrrolidine nitrogen.
Protocol (Part A - Boc Deprotection):
-
Dissolve the purified tert-butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4M, 5 eq), at 0°C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is typically the salt of the diamine.
Protocol (Part B - N-Acetylation):
-
Dissolve the crude diamine salt from the previous step in DCM and cool to 0°C.
-
Add a base, such as triethylamine (TEA, 3.0 eq) or diisopropylethylamine (DIPEA), to neutralize the salt and free the secondary amines.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.[6] The use of acetyl chloride is often preferred for its higher reactivity.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.
-
The final product, 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone, is purified by silica gel column chromatography or preparative HPLC.
Caption: Overall synthetic workflow diagram.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes for non-polar intermediates, and a gradient of methanol in dichloromethane (often with a small amount of ammonium hydroxide for basic compounds) for the final product.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be an effective method for achieving high purity.
Characterization: The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques.
| Technique | Expected Observations for 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone |
| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), cyclopropyl protons (multiplets, ~0.3-0.8 ppm), pyrrolidine ring protons (multiplets, ~1.5-4.0 ppm), and the N-H proton (broad singlet). |
| ¹³C NMR | Resonances for the acetyl carbonyl (~169 ppm), acetyl methyl (~22 ppm), cyclopropyl carbons, and four distinct pyrrolidine ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₀H₁₈N₂O. |
| Chiral HPLC | A single major peak on a suitable chiral column, confirming the enantiomeric purity of the (R)-isomer. |
Conclusion
The synthesis of 1-((R)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone presented herein is a robust and logical pathway that leverages well-established and reliable chemical transformations. By starting from an inexpensive chiral precursor and employing high-yielding reactions such as Boc-protection, Swern oxidation, reductive amination, and N-acetylation, this guide provides a clear and reproducible route to this valuable chemical entity. The emphasis on mechanistic understanding and the rationale behind reagent selection empowers researchers to troubleshoot and adapt these protocols for their specific needs in the fields of pharmaceutical research and process development.
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